5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl

Vue d'ensemble

Description

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Méthodes De Préparation

The synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl can be achieved through several synthetic routes. One common method involves the selective protection of primary amine groups, followed by nucleophilic substitution reactions. For instance, 4-aminopiperidine can be selectively protected using benzophenone, and the free secondary amine can then react with 3-methoxy-bromopropane under acidic conditions to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: It is utilized in the synthesis of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl involves its interaction with specific molecular targets. The methoxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways .

Comparaison Avec Des Composés Similaires

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl can be compared with other piperidine derivatives, such as:

Piperazine derivatives: These compounds also contain a nitrogen heterocycle but differ in their biological activity and chemical properties.

Morpholine derivatives: These compounds have an oxygen atom in the heterocycle, leading to different reactivity and applications.

Other substituted piperidines: Variations in the substituents on the piperidine ring can lead to significant differences in pharmacological activity and chemical behavior.

Activité Biologique

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl, also known as a piperidine derivative, has attracted attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

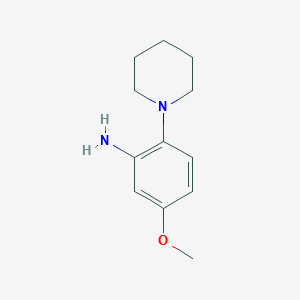

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 229.72 g/mol

The presence of the methoxy group and the piperidine moiety is crucial for its biological activity, influencing both its pharmacokinetic and pharmacodynamic properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Cholinergic Activity : Similar to other piperidine derivatives, it may exhibit cholinergic effects by interacting with acetylcholine receptors, potentially influencing neurotransmitter release.

- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, comparable to known antibiotics like ciprofloxacin .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anti-inflammatory Effects : In a study evaluating various piperazine derivatives, compounds similar to 5-Methoxy-2-(1-piperidinyl)-benzenamine were shown to significantly inhibit TNF-α production in LPS-stimulated human microglia cells. The results indicated up to 87% inhibition at a concentration of 10 μM, highlighting their potential in treating neuroinflammatory conditions .

- Neuroprotective Properties : Another study demonstrated that derivatives of this compound exhibited neuroprotective effects by reducing apoptosis markers in neuronal cells. This suggests a possible application in neurodegenerative diseases where inflammation plays a critical role .

- Antimicrobial Evaluation : In antimicrobial assays, compounds structurally related to 5-Methoxy-2-(1-piperidinyl)-benzenamine showed enhanced activity against various bacterial strains, indicating its potential as a therapeutic agent against infections .

Propriétés

IUPAC Name |

5-methoxy-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLGPEOFPYOBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.